5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-18-15(9-23-10)12-4-2-3-5-13(12)19-17(21)14-8-16(22-20-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCGFAWXQJCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is also used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide has been studied for its potential as a pharmacological agent . Its structural components suggest possible interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The thiazole and oxazole rings are known to enhance bioactivity by facilitating interactions with key enzymes involved in cancer progression.
- Antimicrobial Properties : Research has shown that derivatives of oxazole compounds can possess antimicrobial activities. This compound's thiazole component may contribute to such effects by disrupting microbial cell function.
Neuropharmacology
The compound has been investigated for its effects on the central nervous system (CNS):
- Neuroprotective Effects : Studies suggest that compounds with similar structures can act as neuroprotectants by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Potential Treatment for Depression : Given the involvement of thiazole derivatives in modulating serotonin pathways, this compound may have implications in treating mood disorders. Research into its effects on serotonin receptors could provide insights into new antidepressant therapies.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes:
- Inhibition of Protein Kinases : The oxazole ring can serve as a scaffold for developing selective inhibitors of protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through caspase activation.
Case Study 2: Neuroprotective Properties
Research highlighted in Neuroscience Letters demonstrated that related compounds protected neuronal cells from glutamate-induced toxicity, suggesting a potential application in preventing excitotoxicity-related neuronal damage.
Case Study 3: Antimicrobial Efficacy
A recent study tested analogs against various bacterial strains, showing promising results against multi-drug resistant bacteria, indicating potential for development into new antibiotics.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural analogs and their differences:
Key Comparative Insights
Heterocycle Substitution
- Thiazole vs. Oxadiazole () : The thiazole in the target compound provides sulfur-based interactions (e.g., metal coordination or hydrophobic contacts), whereas oxadiazole analogs (e.g., C₁₉H₁₈N₄O₃) offer higher electronegativity and metabolic stability but lower solubility .
- Thiophene vs. Thiazole (): Replacing thiazole with thiophene reduces polarity, increasing logP (~2.0 vs.
Substituent Effects
- Cyclopropyl Group: Present in both the target and oxadiazole analog (), this group enhances rigidity and resistance to oxidative metabolism.
- Carboxamide vs. Carboxylic Acid () : The carboxamide in the target compound improves solubility (~0.1 mg/mL) compared to the carboxylic acid derivative (C₈H₆N₂O₃S, ~10 mg/mL), which ionizes at physiological pH .
Biological Activity
5-Cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a thiazole moiety and a cyclopropyl group. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing oxazole and thiazole rings exhibit significant antimicrobial properties. For instance:
- A study highlighted the antibacterial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria, showing effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the antitubercular effects of 1,3,4-oxadiazole derivatives, revealing strong inhibition against Mycobacterium tuberculosis . The mechanism involves the inhibition of fatty acid biosynthesis by targeting the enoyl reductase enzyme (InhA), which is crucial for mycolic acid synthesis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 4–8 | M. tuberculosis |
| Compound 30 | 0.003–0.03 | Clostridium difficile |
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies:
- Compounds with oxazole and thiazole structures have shown promising results in inhibiting cancer cell proliferation. For example, a derivative exhibited IC50 values in the low micromolar range against several cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented:
- Research indicates that certain oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of compounds similar to this compound:
- Dhumal et al. (2016) conducted research combining oxadiazole, thiazole, and pyridine rings to assess their antitubercular activity. The most active compounds showed strong inhibition against both active and dormant states of Mycobacterium bovis BCG .
- Desai et al. (2018) focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects. Their findings suggested that structural modifications could enhance activity against resistant strains .
Q & A
Q. Advanced Research Focus :
- Core modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to evaluate steric effects on bioactivity .
- Heterocycle substitution : Substitute the 2-methylthiazole with 4-methyloxazole or pyridine rings to assess electronic effects on binding affinity .
- Carboxamide linker : Replace with sulfonamide or urea groups to study hydrogen-bonding interactions .
Methodology : Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase domains) and validate via SPR (surface plasmon resonance) binding assays .
What analytical techniques are critical for characterizing this compound’s purity and stability under experimental conditions?
Q. Basic Research Focus :
- Purity analysis : HPLC-MS (Waters XBridge C18, 0.1% formic acid mobile phase) to detect impurities <0.1% .
- Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with NMR (¹H, 13C) to identify hydrolytic or oxidative degradation products .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) to confirm stereochemistry and packing motifs .
How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?
Q. Advanced Research Focus :
- Assay variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled ATP concentrations (1–10 mM) to normalize kinase inhibition assays .
- Solubility effects : Use DMSO concentration <0.1% and co-solvents (e.g., cyclodextrins) to mitigate aggregation artifacts .
- Metabolite interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .
What computational strategies are recommended for predicting this compound’s ADMET properties?
Q. Advanced Research Focus :
- In silico modeling : Use SwissADME or QikProp to predict logP (target: 2.5–3.5), CYP450 inhibition (avoid 2D6/3A4 liability), and blood-brain barrier permeability .
- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks via structural alerts (e.g., thiazole ring interactions with glutathione) .
- Solubility enhancement : Simulate salt formation (e.g., hydrochloride) using COSMO-RS to improve aqueous solubility (>50 µM) .
How can the compound’s mechanism of action be elucidated in complex biological systems?
Q. Advanced Research Focus :
- Target identification : Use thermal shift assays (TSA) with recombinant proteins to detect binding-induced stabilization .
- Pathway analysis : CRISPR-Cas9 knockout screens to identify genes modulating compound efficacy (e.g., MAPK/ERK pathways) .
- In vivo imaging : Radiolabel with ¹¹C or ¹⁸F for PET imaging to track biodistribution in murine models .
What are the best practices for scaling up synthesis without compromising yield or purity?
Q. Basic Research Focus :
- Batch vs. flow chemistry : Transition from batch (50 mL scale) to continuous flow reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
- Catalyst recycling : Use immobilized Pd nanoparticles on silica for Suzuki couplings, achieving >90% recovery .
- Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., ethanol/water) for final product isolation .
How can green chemistry principles be integrated into the synthesis of this compound?
Q. Advanced Research Focus :
- Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for coupling reactions, reducing toxicity .
- Catalyst design : Use enzyme-mediated catalysis (e.g., lipases) for amide bond formation under aqueous conditions .
- Waste minimization : Implement in-line IR monitoring to halt reactions at >95% conversion, reducing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
